Lipophilicity vs. Methyl and Unsubstituted Analogs
The 1-propyl substituent confers intermediate lipophilicity compared to shorter- and longer-chain N1-alkyl-1H-1,2,3-triazole-4-carboxylic acids. While experimentally determined logP values for the propyl analog are not available in primary literature, computational estimates from vendor technical data indicate a logP of approximately 0.69 for 1-propyl-1H-1,2,3-triazole (lacking the carboxylic acid) . For the carboxylic acid derivative, calculated logP is estimated to be in the range of 0.2–0.8, compared to approximately -0.5 to 0.0 for the unsubstituted 1H-1,2,3-triazole-4-carboxylic acid and approximately 0.5–1.2 for the 1-butyl analog. The propyl chain provides a balance of aqueous solubility and membrane permeability that is distinct from the methyl or ethyl analogs, which is critical for fragment-based drug discovery where lipophilic ligand efficiency (LLE) must be optimized [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ~0.2–0.8 (1-propyl-1H-1,2,3-triazole-4-carboxylic acid) |
| Comparator Or Baseline | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (est. logP ~ -0.2 to 0.3); 1H-1,2,3-triazole-4-carboxylic acid (est. logP ~ -0.5 to 0.0); 1-Butyl analog (est. logP ~0.5–1.2) |
| Quantified Difference | Approximately 0.3–0.8 log units higher than 1-methyl analog; approximately 0.3–0.8 log units lower than 1-butyl analog |
| Conditions | Computed/estimated values based on vendor data and cheminformatics tools; not experimentally measured for the target compound |
Why This Matters
The distinct lipophilicity profile of the propyl analog directly influences solubility, permeability, and protein binding of derived compounds, making it the preferred choice when intermediate logP is required for fragment elaboration.
- [1] N. T. Pokhodylo and V. S. Matiychuk, 'Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides,' Biopolymers and Cell, vol. 37, no. 4, pp. 303–314, 2021. View Source
